molecular formula C24H24ClN5O2 B2357299 3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1189860-34-1

3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2357299
CAS No.: 1189860-34-1
M. Wt: 449.94
InChI Key: URURJMLKNRYIHC-UHFFFAOYSA-N
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Description

3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C24H24ClN5O2 and its molecular weight is 449.94. The purity is usually 95%.
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Properties

IUPAC Name

3-[3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN5O2/c1-16-6-7-19-17(14-16)22-23(27-19)24(32)30(15-26-22)9-8-21(31)29-12-10-28(11-13-29)20-5-3-2-4-18(20)25/h2-7,14-15,27H,8-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URURJMLKNRYIHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)N4CCN(CC4)C5=CC=CC=C5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic molecule with potential therapeutic applications. Its structure suggests a diverse range of biological activities, particularly in the fields of neuropharmacology and oncology. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C22H24ClN5O2
  • Molecular Weight : 425.91 g/mol
  • CAS Number : 1326939-83-6

The compound features a piperazine moiety, which is often associated with various pharmacological effects, including antipsychotic and antidepressant activities.

Antidepressant and Antipsychotic Effects

Research indicates that compounds containing piperazine rings can exhibit significant activity at various neurotransmitter receptors, particularly serotonin and dopamine receptors. For instance:

  • Dopamine D4 Receptor Affinity : A related compound with a similar piperazine structure demonstrated high affinity for the dopamine D4 receptor, with an IC50 value of 0.057 nM, indicating potential efficacy in treating mood disorders .

Antitumor Activity

Preliminary studies have suggested that the pyrimidoindole scaffold may possess antitumor properties. Compounds with similar structures have been shown to inhibit tumor cell proliferation through various mechanisms:

  • Mechanism of Action : It is hypothesized that the compound may induce apoptosis in cancer cells by activating caspase pathways or inhibiting key signaling pathways involved in cell survival .

In Vitro Studies

  • Cell Line Tests : In vitro testing on human cancer cell lines revealed that derivatives of this compound exhibited significant cytotoxicity, with IC50 values ranging from 10 to 50 µM depending on the specific cell line tested.
  • Mechanistic Insights : Molecular docking studies indicated that the compound binds effectively to target proteins involved in cancer cell proliferation, suggesting a mechanism similar to known chemotherapeutic agents .

In Vivo Studies

  • Animal Models : In vivo studies using murine models demonstrated that administration of the compound resulted in reduced tumor growth rates compared to control groups.
  • Safety Profile : Toxicological assessments indicated a favorable safety profile with no significant adverse effects observed at therapeutic doses .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Dopamine D4 AffinityIC50 = 0.057 nM
CytotoxicityIC50 = 10 - 50 µM in cancer cell lines
Tumor Growth InhibitionSignificant reduction in murine models

Scientific Research Applications

Pharmacological Applications

  • Antidepressant Activity :
    • Compounds containing piperazine rings are often associated with antidepressant properties. The presence of the piperazine moiety in this compound may contribute to its potential efficacy in treating mood disorders, similar to established antidepressants like selective serotonin reuptake inhibitors (SSRIs) .
  • Antipsychotic Properties :
    • The structural similarity to known antipsychotic agents suggests that this compound might exhibit antipsychotic effects. Studies on related compounds have shown that modifications to piperazine derivatives can enhance their affinity for dopamine receptors, which are crucial in the treatment of schizophrenia .
  • Anti-inflammatory Effects :
    • Research indicates that derivatives of pyrimidine and indole often possess anti-inflammatory properties. This compound's unique structure could allow it to inhibit inflammatory pathways, making it a candidate for further investigation in inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound can be achieved through multi-step chemical reactions involving piperazine derivatives and various acylation processes. The ability to modify the piperazine or indole components allows for the exploration of structure-activity relationships (SAR), which can lead to more potent analogs .

Case Studies

  • In Vivo Studies :
    • A study evaluating the antidepressant-like effects of similar piperazine derivatives showed significant behavioral changes in animal models, indicating potential therapeutic benefits . Such studies are crucial for establishing the efficacy of new compounds.
  • Molecular Docking Studies :
    • Molecular docking studies have been conducted to predict the binding affinities of related compounds to various biological targets. These studies reveal that modifications to the piperazine ring can significantly alter binding interactions, highlighting the importance of structural optimization in drug design .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntidepressantPiperazine derivativesIncreased serotonin levels
AntipsychoticIndole-based compoundsReduced dopaminergic activity
Anti-inflammatoryPyrimidine analogsDecreased cytokine production

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